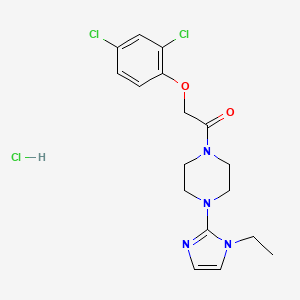

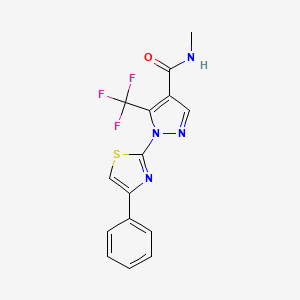

![molecular formula C15H18N2O2 B2941893 [2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine CAS No. 931751-67-6](/img/structure/B2941893.png)

[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine” is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is also known by other names such as (3-amino-2-benzofuranyl)- (1-azepanyl)methanone, (3-aminobenzofuran-2-yl)- (azepan-1-yl)methanone, and Methanone, (3-amino-2-benzofuranyl) (hexahydro-1H-azepin-1-yl)- .

Physical And Chemical Properties Analysis

“[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine” has a predicted boiling point of 457.1±30.0 °C .科学的研究の応用

Enantioselective Functionalization

- Enantioselective α-Functionalization : Saturated aza-heterocycles like azepanes are crucial in bioactive compounds and therapeutics. Enantioselective α-functionalization of these compounds is significant in drug discovery. A study demonstrated enantioselective α-C–H coupling of a wide range of amines, including azepanes, using palladium catalysis. This method provides high enantioselectivity and exclusive regioselectivity for methylene C–H bonds with aryl boronic acids (Jain et al., 2016).

Ionic Liquids

- Azepanium Ionic Liquids : Azepane is used to synthesize a new family of room-temperature ionic liquids. These transformations are valuable in mitigating disposal issues in the polyamide industry. The azepanium salts exhibited different liquid temperature ranges and properties based on the anion and cationic core, showing potential in various applications (Belhocine et al., 2011).

Biobased Polymers

- Biobased Amines in Polymers : Amines like azepanes are key monomers for synthesizing polymers used in various industries. This research reviews the synthesis of biobased primary and secondary amines, including their use as building blocks in material chemistry (Froidevaux et al., 2016).

Chemoenzymatic Synthesis

- Chemoenzymatic Synthesis of Azepanes : A study focused on creating enantioenriched azepanes using biocatalytic reduction and organolithium-mediated rearrangement. This method offers a pathway to previously inaccessible enantioenriched azepanes and benzazepines (Zawodny et al., 2018).

Synthetic Applications

- Synthesis of Hexahydroapoerysopine : A study explored aza-cyclization of α,β-unsaturated carbonyl moieties with free amine for the synthesis of hexahydroapoerysopine, showcasing a method for synthesizing azepine alkaloids (Kim et al., 2013).

- Diversity-Oriented Synthesis : Research into benzofuran and 2,3-dihydrobenzofuran scaffolds, core components in many bioactive compounds, led to efficient synthetic protocols for creating a variety of compounds including those with azepane structures (Qin et al., 2017).

特性

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(azepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c16-13-11-7-3-4-8-12(11)19-14(13)15(18)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMHYOPWSIONIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49720934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)

![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2941814.png)

![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)

![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2941828.png)

![4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]benzoic acid](/img/structure/B2941830.png)

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2941831.png)

![8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941832.png)